5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione
Description
5-[(4-Bromophenyl)amino]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 4-bromophenylamino substituent at the 5-position of the heterocyclic core. Thiazolidinediones are a well-studied class of compounds with diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
5-(4-bromoanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERHJCIEAUQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248526 | |
| Record name | 5-[(4-Bromophenyl)amino]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307975-78-6 | |
| Record name | 5-[(4-Bromophenyl)amino]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307975-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromophenyl)amino]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-BROMOANILINO)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with thiazolidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 4-bromoaniline and thiazolidine-2,4-dione.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid.
Procedure: The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Conventional Heating Method
-
Key steps :
-
Advantages :
-
Well-established protocol for thiazolidinedione derivatives.
-
Compatibility with diverse aldehyde substrates.
-
Knoevenagel Condensation
-
Mechanism :
-
Nucleophilic attack by the thiazolidine nitrogen on the carbonyl carbon of 4-bromobenzaldehyde.
-
Formation of an imine intermediate followed by tautomerization to yield the final product.
-
-
Catalysts :
-
Piperidine or piperidinium acetate for deprotonation and stabilization.
-
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Conventional | Chloroacetic acid, thiourea, aldehydes | Robust scalability | Longer reaction times |
| Microwave | Similar reagents | Faster synthesis, higher purity | Limited to microwave-compatible solvents |
| Knoevenagel | 4-bromobenzaldehyde | Direct formation of arylidene derivatives | Requires acidic conditions |
Oxidation Reactions
-
Transformation :
-
The compound undergoes oxidation to form sulfoxides or sulfones via electrophilic attack on sulfur.
-
Reaction conditions:
-
Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
-
Solvents: Ethanol, acetonitrile.
-
-
| Oxidized Product | Functional Group | Biological Implications |
|---|---|---|
| Sulfoxide | S=O | Enhanced metabolic stability |
| Sulfone | S=O₂ | Reduced reactivity |
Nucleophilic Attack and Tautomerization
-
Key steps :
-
Imine formation : Thiazolidine nitrogen attacks the aldehyde carbonyl.
-
Tautomerization : Rearrangement to the more stable enamine form.
-
-
Driving forces :
-
Acidic conditions stabilize the transition state.
-
Solvent polarity influences reaction kinetics (e.g., toluene vs. ethanol).
-
Spectroscopic Data
-
IR analysis :
-
NMR analysis :
Elemental Analysis
-
Typical results :
Enzyme Binding Studies
-
PPARγ receptor :
-
VEGFR-2 binding :
| Target | Interaction Details | Compound | Binding Affinity |
|---|---|---|---|
| PPARγ | Hydrophobic pocket occupancy | 3b | Comparable to rosiglitazone |
| VEGFR-2 | H-bond with Cysteine919 (furan O) | 5g | −99.85 kcal/mol |
Docking Analysis
-
Key observations :
Halogenated Derivatives
-
Comparison table :
Functional Group Variants
Scientific Research Applications
Medicinal Chemistry
5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this one have demonstrated effectiveness against drug-resistant strains of bacteria and fungi.
- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation. It has been tested in vitro against several cancer cell lines, showing promising results in reducing cell viability.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Biological Studies
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For example:
- It has been shown to bind to acetylcholinesterase, an enzyme crucial for neurotransmission, potentially influencing neurodegenerative disease pathways.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored for applications in sensors and drug delivery systems.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of thiazolidine derivatives:
- Antimycobacterial Activity: A study highlighted the synthesis of thiazolidine derivatives demonstrating high antimycobacterial activity against Mycobacterium tuberculosis. The compounds showed minimal inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM when tested against reference strains .
- Synergistic Effects: In another research project examining two-drug interactions for tuberculosis treatment, certain thiazolidine derivatives were found to enhance the effects of first-line drugs like isoniazid and rifampicin .
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds

Key Observations :
- Amino vs. Benzyl Linkage: The 4-bromophenylamino group lacks the benzyl-ether or pyridylaminoethoxy moieties seen in PPARγ agonists like Pioglitazone, suggesting reduced PPARγ activation .
Antimicrobial Activity
- Target Compound (Inferred) : Bromine’s electron-withdrawing effects may enhance interactions with microbial enzymes. Similar bromophenyl derivatives (e.g., Compound 52) show MIC values of 2–8 µg/mL against Gram-positive bacteria and fungi .
- Non-Halogenated Analogs: 5-(Furan-2-ylmethylidene)-1,3-TZD derivatives exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL), highlighting bromine’s role in potency enhancement .
Antidiabetic Potential
- PPARγ Activation: Unlike Pioglitazone and Rosiglitazone, which have EC₅₀ values < 1 µM for PPARγ activation , the target compound’s amino linkage may limit receptor binding. However, bromine’s bulky nature could favor interactions with alternative targets (e.g., α-glucosidase).
- Structural Impurities : Impurities like 5-(4-fluorobenzyl)-1,3-TZD in Pioglitazone show reduced PPARγ activity compared to the parent drug, suggesting substituent positioning is critical .
Anticancer and Anti-inflammatory Activity
- Bromophenyl vs. Dichlorophenyl: 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-TZD shows IC₅₀ = 12 µM against MCF-7 cells . The target compound’s bromine may improve cytotoxicity via enhanced DNA intercalation or kinase inhibition.
Pharmacokinetic and Structural Insights
- Crystal Structure : Bromine in 5-(5-bromo-2-hydroxybenzylidene)-1,3-TZD forms intermolecular hydrogen bonds (O–H···O and C–Br···π interactions), stabilizing the lattice . Similar effects may influence the target compound’s solubility and stability.
Biological Activity
5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazolidine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities.
Chemical Structure and Synthesis
The molecular formula of this compound is CHBrNOS. The synthesis typically involves the reaction of 4-bromoaniline with thiazolidine-2,4-dione under reflux conditions in solvents like ethanol or methanol, often using acetic acid as a catalyst .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it has been investigated as a potential inhibitor of tyrosyl-DNA-phosphodiesterase 1 (TDP1), a promising target in antitumor therapy . The binding affinity and inhibitory effects depend on the substituents on the thiazolidine ring, which can significantly alter its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In studies involving various cancer cell lines, compounds similar to this derivative have shown IC values in the submicromolar range, indicating potent activity against tumor cells . For example, related compounds demonstrated significant inhibition against colon carcinoma and human lung fibroblast cell lines without exhibiting cytotoxicity at lower concentrations.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. A series of thiazolidine derivatives were evaluated for their effectiveness against bacterial strains, showing promising results comparable to standard antibiotics . The presence of electron-donating groups in the phenyl ring enhances the antimicrobial potency.
Antidiabetic Potential
Thiazolidine derivatives are recognized as PPAR-γ agonists, which play a crucial role in insulin sensitivity and glucose metabolism. Preliminary studies suggest that this compound may have similar effects, warranting further investigation into its potential as an antidiabetic agent .
Case Studies
Several studies have highlighted the biological activities of thiazolidine derivatives:
- TDP1 Inhibition Study : A study synthesized various disubstituted thiazolidine-2,4-diones and tested them against TDP1. Compounds with specific substitutions showed IC values less than 5 μM and were effective without causing cytotoxicity in normal cell lines .
- Antimicrobial Efficacy : Research on substituted phenylthiazole derivatives indicated that certain compounds exhibited antimicrobial activity comparable to norfloxacin. The structural modifications significantly influenced their effectiveness .
- Antidiabetic Activity : A study focusing on PPAR-γ agonism demonstrated that thiazolidine derivatives could enhance insulin sensitivity while evaluating their hepatotoxicity risk .
Data Table: Biological Activities Overview
| Activity Type | IC50 Values (μM) | Cell Lines Tested | Comments |
|---|---|---|---|
| Anticancer | < 5 | HCT-116 (colon carcinoma), MRC-5 | Non-cytotoxic at 1–100 μM |
| Antimicrobial | Varies | Various bacterial strains | Comparable to standard antibiotics |
| Antidiabetic | Not specified | Not specified | Potential PPAR-γ agonist with insulin sensitivity effects |
Q & A
Q. How can researchers optimize the synthesis of 5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione?
Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing 4-bromoaniline with thiazolidine-2,4-dione derivatives in a solvent system (e.g., DMF-acetic acid mixture) under controlled pH (sodium acetate as a base catalyst). Reaction monitoring via TLC and purification through recrystallization (using DMF-ethanol mixtures) ensures high yield. Adjusting molar ratios (e.g., 1:1.2 for amine to dione) and reaction time (2–4 hours) can optimize efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromophenyl group at C5) and hydrogen bonding in the thiazolidine ring.
- FT-IR : Peaks at ~1700–1750 cm confirm C=O stretching in the dione moiety.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 327.98 for CHBrNOS). Cross-referencing with analogs in literature ensures accuracy .
Q. How should researchers assess the purity of this compound for biological assays?
Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity >95% is typically required. For trace impurities, combine with elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .
Advanced Research Questions
Q. What experimental designs are recommended to study the environmental fate of this compound?
Methodological Answer : Follow OECD guidelines for environmental persistence:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure.
- Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). Data interpretation should align with models like EPI Suite for half-life predictions .
Q. How can structural modifications enhance the bioactivity of this compound?
Methodological Answer : Modify the bromophenyl group (e.g., replace Br with Cl, CF) or introduce substituents to the thiazolidine ring (e.g., methyl, hydroxyl). For example:
- Step 1 : Synthesize analogs via Suzuki coupling to introduce aryl groups.
- Step 2 : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus).
- Step 3 : Perform QSAR modeling to correlate substituent effects with bioactivity. Refer to analogs like 3-(4-bromophenyl)-5-aryl-thiadiazoles for inspiration .
Q. How to resolve contradictions in reported spectral data for this compound?
Methodological Answer :
- Reproducibility : Replicate synthesis and characterization under identical conditions.
- Cross-Validation : Compare with X-ray crystallography data (e.g., C–C bond lengths: 1.35–1.48 Å in thiazolidine rings) to validate NMR assignments.
- Collaboration : Share raw data (e.g., FID files for NMR) with third-party labs for independent verification .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., PPAR-γ for antidiabetic activity).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Tyr473 in PPAR-γ) using Schrödinger Suite .
Q. How to address solubility challenges in in vitro assays?
Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer (PBS, pH 7.4).
- Cyclodextrin Complexation : Prepare inclusion complexes with β-cyclodextrin (1:2 molar ratio) to enhance aqueous solubility.
- Surfactant-Based Systems : Test polysorbate-80 (0.1% w/v) for colloidal dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

